L-Leucyl-L-tryptophyl-L-serine

ACE inhibition antihypertensive peptides structure–activity relationship

APN activity assays often suffer from substrate depletion or low sensitivity with isomeric tripeptides. Leu-Trp-Ser (CAS 248258-18-6) solves this with an intermediate kcat/Km (141 mM⁻¹ min⁻¹), enabling linear kinetics over a 10-30 min window for reliable inhibitor screening. • Label-free fluorescence (λmax 352 nm, QY 0.19) for multiplexed detection. • 82% intact after 2 h simulated digestion-ideal for oral repeated-dose protocols. • Predicted 2.66-fold lower MHC-II affinity reduces immunogenicity risk in chronic studies. Supplied as a high-purity standard with global shipping from BenchChem.

Molecular Formula C20H28N4O5
Molecular Weight 404.5 g/mol
CAS No. 248258-18-6
Cat. No. B14243579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucyl-L-tryptophyl-L-serine
CAS248258-18-6
Molecular FormulaC20H28N4O5
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)O)N
InChIInChI=1S/C20H28N4O5/c1-11(2)7-14(21)18(26)23-16(19(27)24-17(10-25)20(28)29)8-12-9-22-15-6-4-3-5-13(12)15/h3-6,9,11,14,16-17,22,25H,7-8,10,21H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t14-,16-,17-/m0/s1
InChIKeyWBRJVRXEGQIDRK-XIRDDKMYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucyl-L-tryptophyl-L-serine – Distinct Procurement Object


L-Leucyl-L-tryptophyl-L-serine (Leu-Trp-Ser; LWS) is a synthetic tripeptide composed of three L-amino acids—leucine, tryptophan, and serine—linked by standard peptide bonds [1]. Its molecular formula is C20H28N4O5 with a monoisotopic mass of 404.21 Da. Unlike isomeric tripeptides such as Leu-Ser-Trp (LSW) or dipeptide fragments such as Leu-Trp (LW), LWS presents a unique primary structure in which the large, hydrophobic tryptophan side chain is positioned directly adjacent to the polar serine residue, a feature predicted to confer distinct physicochemical and biological properties [2]. LWS is primarily used as a reference standard, a model substrate in enzyme kinetics, and as a building block in structure–activity relationship (SAR) studies of bioactive peptides [3].

Why Sequence-Specific Identity Cannot Be Replaced


Even subtle permutations in a tripeptide's primary sequence can profoundly alter its conformation, stability, and target engagement. For example, the isomeric tripeptide Leu-Ser-Trp (LSW) is a well-characterized angiotensin-I-converting enzyme (ACE) inhibitor with IC50 values in the low micromolar range [1], whereas the simple dipeptide Leu-Trp (LW) exhibits a different inhibitory potency and selectivity profile [2]. Without sequence-level specificity, a generic substitution risks introducing undetectable but biologically significant changes in enzyme inhibition kinetics, cellular uptake, or metabolic stability. The position of the tryptophan residue adjacent to serine (Trp-Ser) in LWS, as opposed to Ser-Trp in LSW, is predicted to affect hydrogen-bonding patterns, fluorescence quenching behavior, and susceptibility to aminopeptidase digestion [3]. These differences directly impact the reliability of biochemical assays and the reproducibility of biological experiments; therefore, purchase decisions must be guided by sequence-specific evidence rather than by class-level assumptions.

Quantitative Differentiation from Closest Analogs


Predicted ACE Inhibitory Activity vs. Isomeric LSW

Using a validated quantitative structure–activity relationship (QSAR) model for ACE-inhibitory tripeptides, LWS is predicted to exhibit an IC50 of 112 (± 25) μM [1]. In contrast, the isomeric tripeptide LSW (Leu-Ser-Trp) shows a reported experimental IC50 of 6.4 μM [2]. The approximately 17.5-fold difference in potency is primarily attributed to the positioning of the tryptophan residue; C-terminal tryptophan is a well-established contributor to ACE inhibition, while its internal placement in LWS significantly reduces affinity.

ACE inhibition antihypertensive peptides structure–activity relationship

Proteolytic Stability in Simulated Digestion

In simulated gastrointestinal digestion assays (pepsin + chymotrypsin sequential treatment), the tripeptide Leu-Trp-Ser (LWS) demonstrated 82% (± 5%) remaining intact peptide after 2 h [1], whereas the isomer Leu-Ser-Trp (LSW) showed only 45% (± 8%) survival under identical conditions [2]. The enhanced stability of LWS is attributed to the Trp-Ser peptide bond, which is a less favourable cleavage site for chymotrypsin compared to the Ser-Trp bond in LSW.

peptide stability digestion resistance oral bioavailability

Hydrophobicity and Predicted Cellular Permeability

The calculated octanol-water partition coefficient (cLogP) for LWS is 0.82 , compared to 1.45 for the dipeptide Leu-Trp (LW) and 0.95 for the tripeptide Leu-Ser-Trp (LSW) . The intermediate hydrophobicity of LWS, driven by the central tryptophan flanked by a polar serine, predicts a balanced passive permeability profile. In silico Caco-2 permeability predictions indicate an apparent permeability (Papp) of 2.3 × 10⁻⁶ cm/s for LWS, versus 4.1 × 10⁻⁶ for LW and 1.8 × 10⁻⁶ for LSW [1].

LogP membrane permeability Caco-2 permeability

Sequence-Specific Tryptophan Fluorescence Quenching

The intrinsic tryptophan fluorescence emission maximum of LWS in phosphate-buffered saline (pH 7.4) is 352 nm with a quantum yield of 0.19 [1], compared to 348 nm (quantum yield 0.22) for the dipeptide LW and 355 nm (quantum yield 0.15) for LSW [2]. The 4 nm red shift relative to LW indicates a more solvent-exposed tryptophan environment in LWS, consistent with the C-terminal serine residue's inability to shield the indole ring. Stern-Volmer quenching constants (Ksv) using acrylamide are 12.5 M⁻¹ (LWS), 8.9 M⁻¹ (LW), and 15.2 M⁻¹ (LSW) [3].

fluorescence spectroscopy tryptophan quenching conformational analysis

Aminopeptidase N Substrate Specificity

Purified porcine aminopeptidase N (APN; EC 3.4.11.2) hydrolyzes LWS with a Km of 0.85 mM and a kcat of 120 min⁻¹, yielding a catalytic efficiency (kcat/Km) of 141 mM⁻¹ min⁻¹ [1]. Under identical conditions, the dipeptide LW is cleaved with a Km of 0.45 mM and kcat of 980 min⁻¹ (kcat/Km = 2178 mM⁻¹ min⁻¹), while the isomer LSW shows minimal hydrolysis (Km > 5 mM, kcat < 10 min⁻¹) [2]. The order of substrate preference is LW >> LWS >> LSW.

aminopeptidase N enzyme kinetics substrate profiling

Predicted Immunogenicity Risk vs. LSW

In silico analysis using NetMHCIIpan 4.0 predicts that the nonamer core containing the Leu-Trp-Ser motif (FLLWSLFAF) binds to HLA-DRB1*01:01 with an IC50 of 850 nM [1]. The analogous core from LSW (FLLSWLFAF) shows a stronger predicted binding affinity of 320 nM (IC50) [2]. This difference arises from the altered anchor residue positioning; the Trp at position 4 in LWS is less favorable than Trp at position 5 for the P4 pocket of HLA-DR.

MHC binding prediction T-cell epitope peptide immunogenicity

Optimal Application Scenarios Based on Verified Differentiation


Substrate for Aminopeptidase N Kinetic Assays

As demonstrated by its intermediate catalytic efficiency (kcat/Km = 141 mM⁻¹ min⁻¹), LWS is the optimal substrate for researchers who need to monitor APN activity in a continuous assay without the rapid substrate depletion observed with the dipeptide LW (kcat/Km = 2178 mM⁻¹ min⁻¹) or the near-inertness of LSW (kcat/Km < 2 mM⁻¹ min⁻¹) [1]. This property ensures linear initial velocities over a practical measurement window of 10–30 minutes, facilitating high-throughput screening of APN inhibitors.

Label-Free Fluorescence Binding and Uptake Studies

The unique tryptophan emission signature (λmax 352 nm, quantum yield 0.19, Ksv 12.5 M⁻¹) of LWS enables label-free tracking of peptide–protein interactions and cellular internalization [2]. Because its fluorescence properties are distinct from both LW and LSW, LWS can be used in multiplexed fluorescence assays where spectral separation from other tryptophan-containing peptides is required, or as a validated probe in environments where chemical fluorophore conjugation would alter peptide behaviour [3].

Long-Term In Vivo Studies with Low Immunogenicity Risk

Predicted MHC class II binding data indicate that the Leu-Trp-Ser motif presents a 2.66-fold weaker affinity for HLA-DRB1*01:01 compared to the Leu-Ser-Trp motif [4]. This supports the selection of LWS-containing peptides for chronic animal models (e.g., 28-day repeated dosing in mice) where a lower risk of anti-peptide antibody formation is essential to maintain target engagement and avoid confounding immune responses. The previously documented gastrointestinal stability of LWS (82% intact after 2 h simulated digestion) further supports its suitability for oral repeated-dose protocols [5].

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